molecular formula C11H16S B8343488 Phenyl(2-methylbutyl)sulphide

Phenyl(2-methylbutyl)sulphide

Cat. No. B8343488
M. Wt: 180.31 g/mol
InChI Key: YMLFBBCNDRGDSA-UHFFFAOYSA-N
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Patent
US05929266

Procedure details

Hexane (1 ml) was added to (cyclopentadienyl)(1-[(1'S,2'S,5'R)-2'-isopropyl-5'-methylcyclohexyl]-4,5,6,7-tetrahydroindenyl)zirconium dichloride complex (20 mg, 4 mol %, prepared as in Example 1) in a 25 ml schlenk flask containing a stirring bar. Allylphenylthioether (150 mg, 1 mmol) was added and the flask evacuated and refilled 3 times with argon. Triethylaluminum (6 ml, 1.0 M in hexane, 6 mmol, 6 eq) was added dropwise. The solution turned yellow and was left for 72 hours. Water (10 ml) was added dropwise, the organics were extracted with diethylether (3×5 ml) and the combined extracts were dried over magnesium sulphate. The solvents were removed under reduced pressure and Kugelrohr distillation yielded the title compound as a clear liquid (145 mg, 0.85 mmnol, 80.5% yield, e.e 57% (FS-Hydrodex-B, 110° C.)).
Quantity
1 mL
Type
reactant
Reaction Step One
[Compound]
Name
(cyclopentadienyl)(1-[(1'S,2'S,5'R)-2'-isopropyl-5'-methylcyclohexyl]-4,5,6,7-tetrahydroindenyl)zirconium dichloride
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
80.5%

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].C([S:10][C:11]1[CH:16]=[CH:15][CH:14]=CC=1)C=C.[CH2:17]([Al](CC)CC)C>O>[C:3]1([S:10][CH2:11][CH:16]([CH3:17])[CH2:15][CH3:14])[CH:2]=[CH:1][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
CCCCCC
Name
(cyclopentadienyl)(1-[(1'S,2'S,5'R)-2'-isopropyl-5'-methylcyclohexyl]-4,5,6,7-tetrahydroindenyl)zirconium dichloride
Quantity
20 mg
Type
reactant
Smiles
Step Two
Name
Quantity
150 mg
Type
reactant
Smiles
C(C=C)SC1=CC=CC=C1
Step Three
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)[Al](CC)CC
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing a stirring bar
CUSTOM
Type
CUSTOM
Details
the flask evacuated
ADDITION
Type
ADDITION
Details
refilled 3 times with argon
EXTRACTION
Type
EXTRACTION
Details
the organics were extracted with diethylether (3×5 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure and Kugelrohr distillation

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C1(=CC=CC=C1)SCC(CC)C
Measurements
Type Value Analysis
AMOUNT: MASS 145 mg
YIELD: PERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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